Product packaging for 2-Hydroxy Irinotecan-d10(Cat. No.:)

2-Hydroxy Irinotecan-d10

Cat. No.: B12414339
M. Wt: 612.7 g/mol
InChI Key: DDBHYRUFETXXKP-YDCAFJPWSA-N
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Description

Contextualizing Irinotecan (B1672180) and its Active Metabolite SN-38 in Molecular Pharmacology Research

Irinotecan is a semi-synthetic analog of camptothecin (B557342), a natural alkaloid. drugbank.comwjgnet.com It functions as a prodrug, meaning it is converted within the body into its active form. wjgnet.comresearchgate.netresearchgate.net This conversion is primarily carried out by carboxylesterase enzymes, yielding the highly potent metabolite SN-38 (7-ethyl-10-hydroxycamptothecin). wjgnet.comresearchgate.netnih.gov

The primary mechanism of action for both irinotecan and SN-38 involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and repair. drugbank.comchemicalbook.com By forming a stable complex with this enzyme, they induce DNA strand breaks, ultimately leading to cell death in rapidly dividing cancer cells. drugbank.comnih.govnih.gov SN-38 is significantly more cytotoxic than its parent compound, irinotecan. nih.gov

In molecular pharmacology research, irinotecan and SN-38 are invaluable tools for studying topoisomerase I inhibition and its downstream effects on the cell cycle. drugbank.comnih.gov Recent studies have also identified SN-38 as an inhibitor of Nrf2, a protein associated with drug resistance in cancer cells, suggesting new avenues for combination therapies. nih.gov The metabolic pathway of irinotecan is complex, involving not only activation to SN-38 but also detoxification processes primarily through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G). wjgnet.comresearchgate.net

Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies

Stable isotope-labeled (SIL) compounds are indispensable tools in modern pharmaceutical research. simsonpharma.comsymeres.com In these compounds, one or more atoms are replaced with a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commedchemexpress.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. medchemexpress.com

The key advantage of SIL compounds lies in their utility as internal standards and tracers in analytical techniques, particularly mass spectrometry (MS). symeres.comnih.gov In quantitative analyses, a known amount of the SIL compound is added to a biological sample. Because the SIL compound behaves identically to the endogenous (unlabeled) compound during sample preparation and analysis, it can be used to accurately quantify the concentration of the target analyte. nih.gov

Furthermore, SIL compounds are crucial for:

Metabolism Studies: They allow researchers to trace the metabolic fate of a drug within a biological system, identifying and quantifying its various metabolites. simsonpharma.commedchemexpress.commoravek.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: SIL compounds help in determining how a drug is absorbed, distributed, metabolized, and excreted by the body, as well as its effect on biological processes. simsonpharma.comsymeres.com

Mechanism of Action Studies: They can be used to investigate the specific molecular interactions and pathways through which a drug exerts its therapeutic effect. medchemexpress.comnih.gov

The use of stable isotopes avoids the complications and safety concerns associated with radioactive isotopes, making them ideal for a wide range of preclinical and clinical research applications. medchemexpress.comnih.gov

Defining the Research Relevance of 2-Hydroxy Irinotecan-d10 as a Labeled Analog and Impurity

2-Hydroxy Irinotecan is recognized as an impurity and a metabolite of Irinotecan. pharmaffiliates.compharmaffiliates.comclearsynth.comsimsonpharma.com Its deuterated form, this compound, is a stable isotope-labeled analog. chemicalbook.combiomart.cn The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium. nih.govcaymanchem.comscbt.com

The primary research application of this compound is its use as an internal standard for the quantitative analysis of 2-Hydroxy Irinotecan in various biological matrices during preclinical studies. chemicalbook.com This is critical for accurately characterizing the metabolic profile of irinotecan and understanding the formation of its various byproducts.

As an impurity, the presence of 2-Hydroxy Irinotecan in irinotecan drug formulations needs to be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final pharmaceutical product. clearsynth.com The availability of this compound facilitates the development and validation of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for this purpose. nih.gov

In essence, this compound serves a dual role in research: it is a critical tool for the precise quantification of a known irinotecan impurity and metabolite, and it aids in ensuring the quality control of irinotecan-based pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N4O7 B12414339 2-Hydroxy Irinotecan-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H38N4O7

Molecular Weight

612.7 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2

InChI Key

DDBHYRUFETXXKP-YDCAFJPWSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2 Hydroxy Irinotecan D10

Synthetic Pathways to Deuterium-Labeled Irinotecan (B1672180) Frameworks

The synthesis of 2-Hydroxy Irinotecan-d10 begins with the preparation of a deuterium-labeled Irinotecan framework. Irinotecan, a semi-synthetic derivative of camptothecin (B557342), presents a complex scaffold for chemical modification. The introduction of deuterium (B1214612) atoms is typically achieved through the use of deuterated reagents at a suitable stage of the synthesis.

A common strategy involves the synthesis of a deuterated side chain which is then coupled to the camptothecin core. For Irinotecan-d10, the deuterium atoms are incorporated into the [1,4'-bipiperidine]-1'-carboxylate side chain. This can be accomplished by using deuterated piperidine (B6355638) precursors. The synthesis of Irinotecan itself generally involves the coupling of 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38) with a protected 4-piperidinopiperidine (B42443) derivative, followed by deprotection and reaction with a suitable carbonylating agent to form the carbamate (B1207046) linkage.

Alternatively, deuterium labeling can be introduced via hydrogen-isotope exchange reactions on the final Irinotecan molecule or a suitable precursor, although achieving high levels of deuteration selectively at the desired positions can be challenging with this method. The use of deuterated building blocks in a convergent synthesis approach generally offers better control over the isotopic labeling pattern.

Regioselective Hydroxylation at the C-2 Position: Methodological Challenges and Advances

The introduction of a hydroxyl group at the C-2 position of the irinotecan core presents a significant regioselectivity challenge. The irinotecan molecule possesses several potential sites for oxidation. Achieving hydroxylation specifically at the C-2 position of the quinoline (B57606) ring system requires carefully chosen reagents and reaction conditions.

Recent advances in catalysis offer more precise tools for C-H functionalization. For instance, transition-metal-catalyzed C-H activation could potentially be employed to direct hydroxylation to the C-2 position. Another approach involves the use of biocatalysis, where enzymes such as cytochrome P450 monooxygenases can exhibit high regioselectivity for the hydroxylation of complex molecules. While not specifically reported for the C-2 position of irinotecan, enzymatic approaches have been successfully used for hydroxylation at other positions of the camptothecin scaffold.

A plausible synthetic route would therefore involve the initial synthesis of Irinotecan-d10, followed by a regioselective hydroxylation step. The development of such a step would likely require considerable methodological investigation to optimize the yield and purity of the desired 2-hydroxy product.

Purification and Spectroscopic Characterization Techniques for this compound

The purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, non-hydroxylated Irinotecan-d10, and other regioisomeric hydroxylation byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. A reversed-phase HPLC method, likely using a C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of an acid like formic acid, would be suitable for separating the more polar 2-hydroxy derivative from the less polar irinotecan starting material.

Once purified, the structural confirmation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecule. The measured mass-to-charge ratio (m/z) should correspond to the theoretical exact mass of the protonated molecule [M+H]+ of this compound (C33H28D10N4O7). Tandem mass spectrometry (MS/MS) would provide fragmentation patterns that can help to confirm the structure, including the presence of the hydroxyl group on the irinotecan core and the deuterated side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for elucidating the precise structure. The 1H NMR spectrum would show the absence of a proton signal at the C-2 position of the quinoline ring, which would be replaced by a signal corresponding to the hydroxyl proton (if not exchanged with a deuterated solvent). The signals for the protons on the deuterated piperidine rings would be absent. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity of the atoms and definitively establish the position of the hydroxyl group.

The following table summarizes the key characterization data for this compound.

Technique Expected Observation
HRMS (ESI+) m/z corresponding to [C33H28D10N4O7 + H]+
1H NMR Absence of H-2 proton signal, presence of signals for the irinotecan core protons, absence of signals for the deuterated piperidine protons.
13C NMR Shift in the resonance of the C-2 carbon due to the hydroxyl group, presence of signals for the other carbons of the irinotecan core.
HPLC A single peak with a retention time different from Irinotecan-d10, indicating successful purification.

Isotopic Enrichment and Purity Assessment for Research Applications

For research applications, particularly in quantitative mass spectrometry-based studies, it is crucial to determine the isotopic enrichment and chemical purity of this compound.

Isotopic Enrichment refers to the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. This is typically determined by mass spectrometry. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d10 species compared to d0 to d9 species can be calculated. A high isotopic enrichment (typically >98%) is desirable to minimize interference from the unlabeled analog in analytical assays.

Chemical Purity refers to the percentage of the desired this compound compound relative to any other chemical impurities. This is most commonly assessed by HPLC with UV or MS detection. The peak area of the main compound is compared to the total area of all peaks in the chromatogram. A high chemical purity (typically >95% or >98%) ensures that the observed biological or analytical effects are attributable to the compound of interest.

The following table outlines the key parameters for assessing the quality of this compound for research use.

Parameter Method of Assessment Acceptance Criteria (Typical)
Chemical Identity HRMS, 1H NMR, 13C NMRData consistent with the proposed structure.
Chemical Purity HPLC-UV/MS≥ 95%
Isotopic Enrichment LC-MS≥ 98% d10

Investigative Metabolism and Biotransformation of Irinotecan and Its Hydroxylated Analogs in Research Systems

Identification of Metabolic Pathways Leading to Hydroxylated Irinotecan (B1672180) Structures

Irinotecan undergoes extensive metabolic conversion, with oxidative metabolism being a primary pathway leading to the formation of hydroxylated derivatives. This process, primarily occurring in the liver, is a phase I reaction that introduces or exposes functional groups on the drug molecule, preparing it for subsequent reactions.

Research has identified several key oxidative metabolites. The most significant of these are formed through the oxidation of the piperidino-piperidine side chain of irinotecan. core.ac.uk Two major metabolites resulting from this pathway are:

7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) : This compound is a major metabolite found circulating in patient plasma and is formed via oxidation of the distal piperidine (B6355638) ring. core.ac.ukresearchgate.net

7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin (NPC) : This metabolite is formed through a similar oxidative pathway involving the piperidine side chain. core.ac.uknih.gov

Enzyme Systems Involved in Hydroxylation (e.g., Cytochrome P450 Enzymes, Carboxylesterases)

The biotransformation of irinotecan into its hydroxylated metabolites is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. nih.gov

Cytochrome P450 3A4 (CYP3A4) : This isozyme is the principal enzyme responsible for the formation of both APC and NPC. core.ac.uknih.gov The catalytic activity of CYP3A4 in producing these oxidized metabolites has been confirmed in multiple studies, and its function can be significantly inhibited by known CYP3A inhibitors like ketoconazole. core.ac.uk Genetic variations in the CYP3A4 gene can lead to interindividual differences in the rate of irinotecan oxidation. clinpgx.org

Carboxylesterases (CES) : These enzymes are not directly involved in the initial hydroxylation of irinotecan. Their primary role is the bioactivation of irinotecan to its highly potent metabolite, SN-38. nih.gov However, carboxylesterases play a crucial secondary role in the metabolism of the hydroxylated analogs. Specifically, NPC can be hydrolyzed by human liver carboxylesterases to form SN-38, thereby providing an alternative, indirect pathway to the active compound. core.ac.ukascopubs.org In contrast, the conversion of APC to SN-38 by these enzymes has not been conclusively demonstrated. core.ac.ukresearchgate.net

The interplay between CYP3A4 and carboxylesterases highlights the complexity of irinotecan's metabolic fate, where an initial deactivation and detoxification step via oxidation can, in the case of NPC, be followed by a re-activation step.

Table 1: Key Enzymes in Irinotecan Metabolism and Their Functions
EnzymePrimary Role in Irinotecan PathwayMetabolites ProducedNotes
CYP3A4Oxidation (Hydroxylation) of IrinotecanAPC, NPCPrimary pathway for irinotecan detoxification. core.ac.uknih.gov
CYP3A5Oxidation of IrinotecanOther minor metabolites (not APC/NPC)Contributes to overall oxidative metabolism. core.ac.ukclinpgx.org
Carboxylesterases (CES1, CES2)Hydrolysis (Activation)SN-38 (from Irinotecan), SN-38 (from NPC)Not a hydroxylation enzyme, but acts on the oxidized metabolite NPC. core.ac.ukascopubs.orgnih.gov

Comparative Metabolic Fate of Irinotecan and 2-Hydroxy Irinotecan Analogs in Preclinical Models

In research settings, the metabolic fates of irinotecan and its hydroxylated analogs, APC and NPC, show significant differences in terms of their formation, plasma concentrations, and subsequent biological activity. Data from pharmacokinetic studies in cancer patients provides a clear comparison of how these compounds are handled in vivo.

Irinotecan itself is the major circulating component in plasma, accounting for about 55% of the total drug-related compounds after administration. nih.gov Its clearance is rapid, and it serves as the parent compound for all major metabolites.

APC is a major plasma metabolite, with concentrations often exceeding those of the active metabolite SN-38, particularly in the first few hours after infusion. researchgate.net However, it demonstrates significantly less cytotoxic activity than SN-38 and is considered a detoxification product. core.ac.ukresearchgate.net Studies using radiolabeled irinotecan have shown that APC, along with irinotecan, SN-38, and SN-38G, accounts for the vast majority (93%) of circulating drug-related material. nih.gov

NPC, in contrast, is typically a minor metabolite in plasma in vivo, a finding that differs from some in vitro experiments where it is a more major product. ascopubs.org This discrepancy may be explained by its subsequent and efficient conversion to SN-38 by carboxylesterases in the liver and plasma. core.ac.ukascopubs.org This rapid conversion prevents NPC from accumulating to high levels.

Fecal excretion is the primary elimination pathway for irinotecan and its metabolites, with urinary excretion playing a secondary role. nih.gov Quantitative analysis of excreta shows that unchanged irinotecan is the major product found, while APC and SN-38 are the most significant metabolites in feces. nih.gov

Table 2: Comparative Metabolic Characteristics of Irinotecan and its Hydroxylated Analogs
CompoundRelative Plasma ConcentrationFormation PathwaySubsequent ConversionCytotoxic Activity
IrinotecanHigh (Parent Drug)N/A (Administered)Converted to SN-38, APC, NPCLow (Prodrug)
APC (Hydroxylated Analog)High (Major Metabolite)Oxidation of Irinotecan-carboxylate via CYP3A4 ascopubs.orgnih.govMinimal further conversion knownVery Low core.ac.ukresearchgate.net
NPC (Hydroxylated Analog)Low (Minor Metabolite)Oxidation of Irinotecan-lactone via CYP3A4 ascopubs.orgnih.govConverted to SN-38 via Carboxylesterases core.ac.ukascopubs.orgLow core.ac.uk

Role of Deuterium (B1214612) Labeling in Elucidating Metabolic Flux and Isotopic Effects

Stable isotope labeling, particularly with deuterium (²H), is a powerful tool in pharmaceutical research for investigating drug metabolism. The use of a deuterated compound like 2-Hydroxy Irinotecan-d10 serves several critical roles in research systems.

Firstly, deuterium-labeled compounds such as Irinotecan-d10 are essential as internal standards for quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com By adding a known quantity of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the non-labeled drug and its metabolites, correcting for any loss during sample preparation and analysis.

Secondly, deuterium labeling is used to probe metabolic pathways and study the deuterium kinetic isotope effect (DKIE). researchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). researchgate.net For metabolic reactions that involve the breaking of a C-H bond, such as the CYP450-mediated hydroxylation of irinotecan, substituting hydrogen with deuterium at the site of metabolism can slow the reaction rate. dovepress.com This effect allows researchers to:

Trace Metabolic Fate : By strategically placing deuterium labels on different parts of the irinotecan molecule, scientists can track how the drug is broken down and which metabolites are formed. nih.gov

Identify Metabolic "Soft Spots" : The DKIE can be used to identify the specific positions on a molecule that are most susceptible to metabolic breakdown. Slowing the metabolism at a specific point confirms that it is a key site of enzymatic action. nih.gov

Modulate Pharmacokinetics : In drug development, the DKIE can be intentionally used to slow down a drug's metabolism. This can increase the drug's half-life and exposure, potentially improving its therapeutic profile or reducing the formation of toxic metabolites. researchgate.netdovepress.com

In the context of this compound, deuterium labeling would allow for precise tracing of this specific metabolite through the body, quantifying its distribution and elimination without it being confused with endogenously produced, non-labeled versions. This helps to build a complete picture of the metabolic flux, clarifying the complex interplay between the parent drug and its various analogs. mssm.edu

Mechanistic Pharmacological Investigations Utilizing 2 Hydroxy Irinotecan D10 in Preclinical Research

Impact of C-2 Hydroxylation on Topoisomerase I Interaction Dynamics: In Vitro Enzymatic Studies

Irinotecan (B1672180) exerts its cytotoxic effects through its active metabolite, SN-38, which inhibits DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to single-strand breaks that convert to lethal double-strand breaks when a replication fork collides with this complex, ultimately triggering cell death. nih.govclinpgx.org

The introduction of a hydroxyl group at the C-2 position of the irinotecan structure would be hypothesized to alter the molecule's binding affinity and the stability of the ternary complex (Drug-Enzyme-DNA). In vitro enzymatic studies are essential to quantify these effects. Such studies would typically involve purified topoisomerase I and a DNA substrate to measure the inhibitory concentration (IC50) of the 2-hydroxy analog compared to the parent compound, SN-38.

Key research questions addressed in these in vitro studies would include:

Binding Affinity: How the C-2 hydroxyl group, by potentially forming new hydrogen bonds, alters the molecule's fit and binding energy within the enzyme-DNA complex.

Complex Stability: Whether the hydroxylated analog increases or decreases the half-life of the stabilized cleavable complex. A longer-lasting complex would correlate with increased DNA damage and higher cytotoxic potential.

Enzymatic Inhibition: Direct measurement of the analog's potency in inhibiting topoisomerase I-mediated DNA relaxation.

While specific data on 2-Hydroxy Irinotecan is not extensively published, research on other camptothecin (B557342) analogs demonstrates that modifications to the core structure can significantly impact anti-tumor activity by altering these very interactions. researchgate.net Therefore, in vitro enzymatic assays are the foundational step in characterizing the potential therapeutic relevance of this specific structural modification.

Cellular Uptake and Efflux Mechanisms of Hydroxylated Irinotecan Forms in Research Cell Lines

The efficacy of an anticancer agent is highly dependent on its ability to accumulate and remain within tumor cells. The transport of irinotecan and its metabolites across the cell membrane is governed by a complex interplay of uptake and efflux transporters. clinpgx.org Key transporters involved include Organic Anion Transporting Polypeptides (OATPs) for uptake and ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and various Multidrug Resistance-Associated Proteins (MRPs/ABCCs) for efflux. clinpgx.orgnih.govnih.gov

The introduction of a hydroxyl group increases the polarity of the irinotecan molecule. This modification would be expected to influence its interaction with cellular transporters. Preclinical investigations in research cell lines (e.g., Caco-2, HCT-116) would aim to determine:

Uptake Efficiency: Whether the hydroxylated form is a substrate for uptake transporters like OATP1B1 or OATP2B1, which facilitate the entry of irinotecan into hepatocytes and potentially cancer cells. clinpgx.orgnih.gov Studies in Caco-2 cells have suggested that a specific transport system mediates the uptake of SN-38 across the apical membrane. nih.gov

Efflux Susceptibility: How hydroxylation affects the molecule's recognition and transport by efflux pumps. Both irinotecan and SN-38 are known substrates for P-gp and BCRP, which actively pump the drugs out of the cell, contributing to drug resistance. nih.govnih.govbenthamdirect.com A 2-hydroxy analog might be a better or poorer substrate for these pumps, thereby altering its intracellular concentration and cytotoxicity.

TransporterFamilyKnown Role with Irinotecan/SN-38Potential Impact of Hydroxylation
OATP1B1/2B1Uptake (SLCO)Facilitates uptake into liver and intestinal cells. clinpgx.orgnih.govMay alter substrate affinity, potentially increasing or decreasing cellular influx.
P-glycoprotein (P-gp/ABCB1)Efflux (ABC)Actively effluxes irinotecan and SN-38 from cells, contributing to resistance. nih.govnih.govIncreased polarity may reduce recognition and efflux, potentially increasing intracellular drug levels.
BCRP (ABCG2)Efflux (ABC)Transports irinotecan, SN-38, and SN-38G; high affinity for SN-38. nih.goveuropa.euCould modify binding to the transporter, affecting the rate of efflux.
MRP2/MRP3 (ABCC2/3)Efflux (ABC)Involved in the transport of irinotecan and its metabolites, particularly the glucuronide form. nih.govMay influence transport, especially if the hydroxylated form undergoes further conjugation.

Influence of Deuterium (B1214612) Labeling on Molecular Binding and Target Engagement Studies

Deuterium labeling, the replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), is a powerful technique in pharmaceutical research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-H bond are slowed down when hydrogen is replaced by deuterium. nih.govnih.gov

In the context of 2-Hydroxy Irinotecan-d10, the "d10" designation indicates that ten hydrogen atoms have been replaced with deuterium. This labeling serves two primary purposes in preclinical studies:

Metabolic Stability for Target Engagement: If the hydroxylation or other metabolic processes occur at one of the deuterated positions, the KIE can slow down the degradation of the 2-hydroxy irinotecan molecule. semanticscholar.org This increased metabolic stability provides a longer window for the compound to interact with its target, Topoisomerase I, allowing for more precise and reliable measurements in target engagement and binding assays. It helps ensure that the observed effects are from the 2-hydroxy analog itself and not from its subsequent metabolites. plos.org

Use as an Internal Standard: In pharmacokinetic studies, deuterated compounds are widely used as internal standards for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov this compound would be an ideal internal standard for measuring the concentration of non-deuterated 2-Hydroxy Irinotecan in biological samples. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects, allowing for highly accurate quantification. nih.gov

Investigating Potential Modulatory Effects of 2-Hydroxy Irinotecan Analogs on Cellular Pathways in Preclinical Models

The cellular response to irinotecan-induced DNA damage is complex, involving the activation of multiple signaling pathways that determine cell fate. The primary mechanism involves the DNA Damage Response (DDR) pathway. The formation of double-strand breaks triggers the activation of kinases such as Ataxia Telangiectasia Mutated (ATM), which in turn phosphorylates a cascade of downstream proteins including Chk1/Chk2 and H2AX (forming γH2AX), leading to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. cuanschutz.edunih.gov If the damage is irreparable, these pathways can initiate apoptosis (programmed cell death). mdpi.comnih.gov

Preclinical studies using a novel analog like 2-Hydroxy Irinotecan would investigate its ability to modulate these critical pathways, often in comparison to SN-38. Key areas of investigation include:

Activation of DDR: Using techniques like Western blotting to measure the phosphorylation of key DDR proteins (p-ATM, p-Chk2, γH2AX) in cancer cell lines after treatment. A more potent activation of the DDR pathway could suggest enhanced antitumor activity. nih.gov

Cell Cycle Arrest: Employing flow cytometry to analyze the distribution of cells in different phases of the cell cycle. A stronger or more sustained G2/M arrest would indicate a significant cellular response to the drug-induced DNA damage. nih.gov

Apoptosis Induction: Measuring markers of apoptosis, such as cleaved caspase-3 and PARP, to determine if the analog is more effective at pushing cancer cells toward cell death.

Modulation of Survival Pathways: Investigating effects on pro-survival pathways like NF-κB, which can be activated by DNA damage and may contribute to drug resistance. mdpi.comresearchgate.net

By characterizing how a 2-hydroxy analog alters these cellular responses, researchers can build a comprehensive profile of its mechanism of action and identify potential biomarkers that might predict sensitivity to this class of compounds in future clinical applications. cancer.gov

Pathway/ProcessKey ProteinsRole in Irinotecan Response
DNA Damage Response (DDR)ATM, Chk1/Chk2, γH2AXActivated by DNA double-strand breaks to signal damage and initiate repair. cuanschutz.edunih.gov
Cell Cycle ControlCdc25C, Cdc2, Cyclin B1Regulates G2/M phase arrest to prevent cells with damaged DNA from dividing. nih.govnih.gov
Apoptosisp53, Caspases, PARPInduces programmed cell death when DNA damage is too severe to be repaired. clinpgx.orgmdpi.com
Survival SignalingNF-κB, EGFRCan be activated by drug-induced stress, promoting cell survival and contributing to resistance. clinpgx.orgmdpi.com

Structural Biology and Computational Studies of 2 Hydroxy Irinotecan Analogs

Molecular Docking and Dynamics Simulations of 2-Hydroxy Irinotecan (B1672180) with Biological Targets

The primary biological target for irinotecan and its analogs is the human DNA topoisomerase I (Topo I) enzyme. nih.gov These compounds act by stabilizing the covalent complex formed between Topo I and DNA, which leads to lethal double-strand breaks in cancer cells during DNA replication. umlub.plnih.gov

Molecular docking and dynamics simulations are powerful tools used to predict and analyze the binding mode of these inhibitors within the Topo I-DNA cleavage site. nih.govresearchgate.net For camptothecin (B557342) derivatives, studies consistently show that the planar pentacyclic ring system intercalates into the DNA at the site of the enzyme-induced nick. nih.govnih.gov The drug molecule essentially mimics a DNA base pair, stacking between the upstream (-1) and downstream (+1) bases. nih.govnih.gov

The binding is stabilized by a network of specific interactions:

Hydrogen Bonding: The lactone E-ring and the hydroxyl group at the C-20 position are critical for activity. The C-20 hydroxyl typically forms a hydrogen bond with the side chain of the Asp533 residue in Topo I. uah.es The lactone moiety can interact with residues such as Asn722. uah.es

Pi-Pi Stacking: The aromatic core of the drug interacts with the DNA bases at the intercalation site. nih.gov

Table 1: Key Interacting Residues in the Topoisomerase I-DNA-Camptothecin Complex
ResidueType of InteractionRole in Binding
Asp533Hydrogen BondInteracts with the C-20 hydroxyl group of the ligand.
Arg364Hydrogen BondForms a hydrogen bond with the ligand's quinoline (B57606) nitrogen (N1). uah.es
Asn722Hydrogen BondCan form a direct or water-mediated hydrogen bond with the lactone moiety. uah.esrcsb.org
Lys532Electrostatic/H-BondInteracts with the DNA backbone and helps position the ligand. researchgate.net
DNA Bases (+1, -1)Pi-Pi StackingIntercalation of the drug's planar ring system between DNA bases. nih.gov

Conformational Analysis and Stereochemical Impact of C-2 Hydroxylation

The structure-activity relationship of camptothecin analogs is highly dependent on their stereochemistry and conformation. The core pentacyclic structure (rings A, B, C, and D) is largely planar, which is essential for its intercalating mechanism of action. researchgate.net

Key stereochemical features include:

C-20 (S)-Configuration: The absolute configuration at the C-20 position is crucial for anti-tumor activity. The (S)-enantiomer is significantly more active than the (R)-enantiomer, as the (S)-configuration correctly orients the C-20 hydroxyl group for the critical hydrogen bond with Asp533 in the Topo I binding site.

Lactone E-Ring: The integrity of the closed lactone E-ring is essential for activity. Under physiological conditions, this ring can hydrolyze to an inactive open-ring carboxylate form. uah.es

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylated Camptothecin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govjocpr.com For camptothecin derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their anticancer potency. acs.orgresearchgate.netnih.gov

These models typically use molecular descriptors to quantify various aspects of a molecule's structure. Common descriptors in camptothecin QSAR models include:

Lipophilicity (logP): This descriptor relates to the molecule's ability to cross cell membranes. There is often an optimal range of lipophilicity for maximum activity. nih.gov

Electronic Descriptors: Parameters like dipole moment and the energy of molecular orbitals (HOMO/LUMO) can describe the electronic characteristics of the molecule, which are important for intermolecular interactions. researchgate.net

Steric/Topological Descriptors: Properties such as molar refractivity, molecular weight, and van der Waals volume describe the size and shape of the molecule, which are critical for fitting into the binding site. nih.govresearchgate.net

The introduction of a hydroxyl group at the C-2 position would significantly impact these descriptors. Specifically, it would:

Decrease Lipophilicity: The polar hydroxyl group would lower the logP value, increasing the hydrophilicity of the analog.

Increase Polar Surface Area: This can affect membrane permeability and interactions with polar residues.

Introduce Hydrogen Bonding Capacity: The hydroxyl group can act as both a hydrogen bond donor and acceptor, a feature that can be explicitly included in more advanced 3D-QSAR models.

A 3D-QSAR method, such as Comparative Molecular Field Analysis (CoMFA), provides a three-dimensional map of where steric and electrostatic properties should be modified to improve activity. nih.gov A CoMFA model for camptothecins might indicate that an electro-negative, hydrogen-bond-donating group at the C-2 position would be favorable for activity, providing a rationale for the synthesis of 2-Hydroxy Irinotecan. nih.gov

Table 2: Predicted Impact of C-2 Hydroxylation on Key QSAR Descriptors
DescriptorPredicted ChangePotential Biological Consequence
Lipophilicity (logP)DecreaseAltered solubility and membrane permeability.
Polar Surface Area (PSA)IncreaseIncreased potential for polar interactions and hydrogen bonding.
Hydrogen Bond DonorsIncrease (+1)Potential for new hydrogen bonds with the target, possibly increasing affinity.
Molecular WeightIncreaseMinor change, unlikely to significantly impact steric fit.

Crystallographic Studies and Binding Mode Characterization of Analog-Target Complexes (if available or hypothesized)

While specific crystallographic data for 2-Hydroxy Irinotecan-d10 complexed with Topo I and DNA are not available, a wealth of information can be derived from existing crystal structures of similar analogs, such as topotecan (B1662842) (PDB ID: 1T8I). rcsb.org These structures provide a detailed, static picture of the binding interactions at an atomic level. nih.govrcsb.org

The crystal structures confirm the intercalation binding mode and highlight the key interactions described in the molecular docking section. The camptothecin analog is precisely oriented in the DNA cleavage gap, with the A-ring (where C-2 is located) and B-ring pointing towards the major groove of the DNA. The orientation places the C-2 position in proximity to the DNA backbone and potentially near solvent-exposed regions.

Based on this structural template, it can be hypothesized that a hydroxyl group at C-2 would be solvent-accessible and well-positioned to form a new hydrogen bond. This bond could be with a water molecule, which in turn bridges to the protein or DNA, or potentially directly with a phosphate (B84403) group of the DNA backbone. Such an additional interaction could further stabilize the ternary complex, prolonging its lifetime and potentially enhancing the cytotoxic effect of the compound. This hypothesis, derived from existing crystallographic data, provides a strong rationale for the synthesis and evaluation of C-2 hydroxylated camptothecin derivatives.

Impurity Profiling and Quality Control of Research Grade Irinotecan and Its Analogs

Characterization of 2-Hydroxy Irinotecan-d10 as a Specified Impurity in Research Materials

In the synthesis of research-grade deuterated compounds, the presence of impurities is a critical consideration for the integrity of experimental outcomes. This compound is recognized as a specified impurity that can arise during the synthesis of isotopically labeled Irinotecan (B1672180), such as Irinotecan-d10. A "specified impurity" is an impurity that is individually listed and limited in the specifications for a new drug substance, as it has been identified and characterized. In the context of research materials, it is a known compound that is monitored to ensure the quality and purity of the primary chemical.

The characterization of this compound involves detailed analytical confirmation of its molecular structure and properties. This process is essential for developing reference standards that can be used for its detection and quantification in batches of research-grade Irinotecan-d10. The primary difference between Irinotecan-d10 and this specific impurity is the addition of a hydroxyl group to the quinoline (B57606) ring system, a modification that can potentially alter its biological activity and physicochemical properties. The "-d10" designation indicates the presence of ten deuterium (B1214612) atoms, which are intentionally incorporated as a stable isotopic label for use in pharmacokinetic studies, often as an internal standard in mass spectrometry-based analyses. nih.govaxios-research.com

Below are the key molecular characteristics of this compound.

PropertyValueSource
Catalogue Number PA STI 049410 pharmaffiliates.com
CAS Number 1346597-30-5 pharmaffiliates.com
Molecular Formula C₃₃H₂₈D₁₀N₄O₇ pharmaffiliates.com
Molecular Weight 612.74 pharmaffiliates.com
Parent Compound Irinotecan-d10 axios-research.compharmaffiliates.com

The presence of this hydroxylated impurity, even in small amounts, can interfere with experimental results, making its characterization and control a priority for manufacturers of research chemicals.

Methodologies for Detection and Quantification of Hydroxylated Impurities in Pharmaceutical Research Products

The detection and quantification of hydroxylated impurities such as this compound in research products are crucial for quality control and ensuring the material's suitability for preclinical studies. Various sophisticated analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) being the most common. oup.comnih.govresearchgate.net These methods are valued for their high sensitivity, specificity, and resolving power.

These chromatographic techniques are often coupled with mass spectrometry (MS) to provide an additional layer of specificity, allowing for the unambiguous identification and quantification of impurities based on their mass-to-charge ratio. nih.govnih.gov The development of a stability-indicating method is particularly important, as it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. oup.comnih.gov Method validation is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). oup.comnih.govresearchgate.net

The following table summarizes key methodologies used for the analysis of Irinotecan and its related substances, which are applicable to hydroxylated impurities.

MethodologyColumnMobile PhaseDetectionKey Findings
UPLC Waters Acquity BEH C8 (100 × 2.1 mm), 1.7-µmGradient of 0.02M KH₂PO₄ buffer (pH 3.4) and Acetonitrile (B52724)/Methanol (B129727) mixtureUV at 220 nmSuccessfully separated Irinotecan from seven impurities and degradation products within an 8-minute run time. oup.comnih.gov
HPLC-FLD/MSD (Not specified)(Not specified)Fluorescence (FLD) and Mass Spectrometry (MSD) in parallelFLD provided sensitive quantification of major metabolites, while MSD allowed for selective monitoring of minor metabolites. nih.gov
RP-HPLC C18 columnPotassium dihydrogen phosphate (B84403) buffer (pH 3.5), acetonitrile, and methanol (55:25:20 v/v)UV at 254 nmThe method was found to be simple, rapid, and selective, with linearity over the range of 30-70 µg/mL for Irinotecan HCl. researchgate.net
UHPLC-MS/MS Waters ACQUITY UPLC™ BEH RP18 (2.1×50 mm), 1.7 µmMethanol and 0.1% formic acidTandem Mass Spectrometry (MS/MS)Achieved LOQs of 0.5 ng/mL for SN38 (a hydroxylated metabolite) and 5 ng/mL for Irinotecan. nih.gov

Strategies for Impurity Control and Management in Academic Synthesis and Development

Impurity control is a fundamental aspect of pharmaceutical development, beginning in the earliest preclinical and academic research phases. registech.com A robust strategy for managing impurities is essential to ensure the quality and safety of synthesized compounds. This involves a multi-faceted approach that addresses impurities from starting materials, intermediates, by-products of side reactions, and degradation products. registech.combaertschiconsulting.com

In an academic or early development setting, the control strategy is often dynamic and evolves as knowledge of the synthetic process increases. baertschiconsulting.com The primary goal is to understand the impurity profile and its potential impact. Key strategies include the careful selection and control of starting materials, optimization of reaction conditions to minimize the formation of by-products, and the development of effective purification methods. Understanding the mechanism of impurity formation is critical, as it allows for targeted process modifications to prevent their occurrence. registech.com If an impurity cannot be eliminated, it must be identified and qualified.

The following table outlines common strategies for impurity control in academic and research environments.

StrategyDescriptionKey Objectives
Process Understanding & Optimization In-depth study of the synthetic route to identify potential side reactions and sources of impurities. Reaction conditions (temperature, pressure, catalysts) are optimized to favor the desired product.Minimize the formation of process-related impurities and by-products. google.com
Raw Material Control Sourcing high-quality starting materials and reagents. This may involve testing incoming materials for known impurities.Prevent the introduction of impurities into the synthetic process from the outset.
In-Process Controls Monitoring the progress of reactions and the formation of impurities at critical steps in the synthesis.Allow for adjustments to the process in real-time to control the impurity profile.
Purification Techniques Employing methods such as crystallization, chromatography, or extraction to remove impurities from the final product.Reduce impurities to acceptable levels in the final isolated material.
Forced Degradation Studies Subjecting the compound to stress conditions (e.g., acid, base, light, heat) to identify potential degradation products and establish the compound's stability profile. oup.comnih.govPredict likely impurities that could form during storage and handling, informing the development of stability-indicating analytical methods.

Influence of Impurity Profiles on Reproducibility of Preclinical Research Findings

The "reproducibility crisis" in biomedical science refers to the growing concern that many published research findings are difficult or impossible to replicate. nih.govtechnologynetworks.comtrilogywriting.com While many factors contribute to this issue, including publication bias and low statistical power, the purity and characterization of research materials play a crucial, though often overlooked, role. abcam.comnih.gov The presence of uncharacterized or variable levels of impurities in research-grade compounds can significantly impact the reproducibility of preclinical findings. trilogywriting.com

Impurities can possess their own biological activity, which may potentiate, antagonize, or be independent of the activity of the primary compound under investigation. biomedres.us If a batch of a research compound, such as a deuterated standard, contains a biologically active impurity like this compound, it can lead to experimental results that are an artifact of the impurity rather than the compound of interest. When another laboratory attempts to replicate the study using a different batch of the compound with a different impurity profile (e.g., higher purity or different impurities), they may obtain conflicting results. abcam.com This inconsistency undermines the validity of the original findings and contributes to the broader problem of irreproducibility.

The impact of impurities on research reproducibility can manifest in several ways:

Altered Efficacy: Impurities can interfere with the therapeutic activity of the active compound, leading to reduced or altered efficacy in preclinical models. biomedres.us

Variability in Results: Lot-to-lot variability in the impurity profile of a research chemical is a major source of inconsistent experimental outcomes. abcam.com

Delayed Drug Development: Poorly reliable and irreproducible preclinical data can delay the translation of promising findings from the laboratory to clinical development. nih.govtrilogywriting.com

Ensuring the use of well-characterized, high-purity reagents is a critical step toward improving the robustness and reproducibility of preclinical research. This requires rigorous quality control by chemical suppliers and a greater awareness among researchers of the potential impact of impurities on their experimental data.

Future Research Trajectories and Methodological Innovations with Labeled Hydroxylated Irinotecan Analogs

Expanding the Application of 2-Hydroxy Irinotecan-d10 in Advanced Preclinical Pharmacokinetic/Pharmacodynamic Modeling

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for predicting a drug's behavior in the body and its therapeutic effect. nih.govresearchgate.net The complexity of Irinotecan's metabolism, which includes conversion to the active metabolite SN-38 and various inactive forms, presents a significant challenge for accurate modeling. aacrjournals.orgnih.govclinpgx.orgnih.gov

This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification, which is a cornerstone of modern PK/PD studies. bertin-bioreagent.com Its structural similarity and mass shift due to deuterium (B1214612) labeling allow for precise differentiation from the unlabeled analyte, correcting for variability during sample preparation and analysis.

Future preclinical research will leverage this precision to develop more sophisticated physiologically based pharmacokinetic (PBPK) models. nih.govsemanticscholar.org These models aim to simulate the concentration of Irinotecan (B1672180) and its metabolites, including hydroxylated forms, in various tissues over time. nih.gov By incorporating data from studies using this compound, researchers can refine these models to better predict drug distribution, metabolism, and excretion, ultimately leading to more accurate predictions of efficacy and toxicity. nih.govresearchgate.net

Table 1: Key Parameters in a PBPK Model for Irinotecan and its Metabolites

ParameterDescriptionImportance of Labeled Standard
Clearance (CL)The rate at which the drug is removed from the body. nih.govEnsures accurate measurement of drug concentration over time, which is essential for calculating clearance rates.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides precise data for determining the distribution of the drug into different body compartments.
Metabolic Rate ConstantsRates of conversion of Irinotecan to its various metabolites (e.g., SN-38, APC). aacrjournals.orgAllows for accurate quantification of each metabolite, enabling the determination of specific enzyme kinetics.
Tumor/Plasma Partition CoefficientsThe ratio of drug concentration in tumor tissue versus plasma. nih.govCrucial for quantifying drug levels directly in the target tissue, helping to build more predictive PD models.

Exploring Novel Synthetic Routes for Diverse Labeled Hydroxylated Irinotecan Derivatives

The availability of a diverse palette of labeled analogs is critical for comprehensive metabolic studies. While the synthesis of complex molecules like Irinotecan is challenging, advancements in synthetic organic chemistry are opening new avenues for the creation of novel labeled compounds. nih.govhilarispublisher.com

Future research will focus on developing more efficient and versatile synthetic routes to produce a variety of deuterated and hydroxylated Irinotecan derivatives. hilarispublisher.comiaea.org This includes exploring late-stage functionalization techniques that allow for the introduction of deuterium or hydroxyl groups into the Irinotecan scaffold with high selectivity. The incorporation of deuterium can modify metabolic rates, offering a way to probe the kinetic isotope effect in enzymatic reactions. jscimedcentral.com

Key areas of exploration will include:

Catalytic C-H Activation: This powerful technique could enable the direct and selective replacement of hydrogen with deuterium or a hydroxyl group on the Irinotecan core structure.

Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, potentially improving yields and safety for complex multi-step syntheses.

Biocatalysis: The use of enzymes could provide unparalleled selectivity for hydroxylation at specific positions on the molecule, mimicking metabolic pathways.

Table 2: Potential Synthetic Strategies for Labeled Irinotecan Analogs

StrategyDescriptionPotential Advantages
De Novo SynthesisBuilding the entire molecule from simple, deuterated starting materials.Allows for precise control over the location and number of deuterium atoms.
Late-Stage DeuterationIntroducing deuterium into the fully formed Irinotecan molecule. jscimedcentral.comMore efficient for creating a variety of labeled analogs from a common precursor.
Microbial or Enzymatic HydroxylationUsing biological systems to introduce hydroxyl groups at specific positions.Can produce metabolites that are difficult to access through traditional chemical synthesis.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Elucidation in Research Systems

The era of systems biology has brought about the integration of multiple "omics" data streams—genomics, proteomics, transcriptomics, and metabolomics—to gain a holistic understanding of biological processes. nih.govnih.govfrontiersin.orgresearchgate.nettechscience.com In cancer research, multi-omics approaches are being used to unravel the complex mechanisms of drug action and resistance. nih.gov

The precise quantification of drug metabolites is a critical component of metabolomics. This compound is an enabling tool for these studies, providing the accuracy needed to correlate metabolite levels with changes in gene expression, protein levels, and cellular phenotypes. nih.gov For example, by accurately measuring the levels of hydroxylated Irinotecan metabolites in cancer cell lines or animal models, researchers can link specific metabolic pathways to the activation or inactivation of key signaling networks identified through proteomic or transcriptomic analysis.

Future research will see a deeper integration of quantitative metabolomics data, obtained using standards like this compound, into multi-omics datasets. This will allow for the construction of comprehensive models that can predict a patient's response to Irinotecan based on their unique molecular profile.

Table 3: Role of this compound in Multi-Omics Research

Omics FieldApplication of Labeled StandardResearch Goal
MetabolomicsAccurate quantification of Irinotecan and its hydroxylated metabolites in biological samples. nih.govTo define the metabolic signature of Irinotecan exposure and identify biomarkers of drug response. nih.gov
PharmacogenomicsCorrelating metabolite levels with genetic variations in drug-metabolizing enzymes and transporters. nih.govTo understand how a patient's genetic makeup influences drug metabolism and clinical outcomes. nih.gov
ProteomicsLinking changes in metabolite concentrations to the expression and activity of specific proteins and pathways.To elucidate the molecular mechanisms by which Irinotecan and its metabolites exert their effects.

Development of High-Throughput Screening Assays for Irinotecan Metabolites and Impurities in Research Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and development, enabling the rapid testing of large numbers of compounds. moleculardevices.com There is a growing need for HTS assays to analyze drug metabolism and identify potential impurities in drug formulations. nih.gov

The development of robust and reliable HTS assays for Irinotecan metabolites and impurities requires high-quality analytical standards. nih.gov this compound can serve as a critical internal standard in the development and validation of LC-MS-based HTS assays. bertin-bioreagent.com These assays can be used to:

Screen compound libraries for inhibitors or inducers of Irinotecan metabolism.

Analyze the metabolic stability of new Irinotecan analogs in various in vitro systems.

Detect and quantify potential impurities in research-grade and manufactured batches of Irinotecan. nih.govoup.com

Future innovations will likely involve the miniaturization and automation of these assays, allowing for even higher throughput and lower costs. The use of acoustic dispensing technology and integrated robotic platforms will further enhance the efficiency of screening campaigns. irbm.com

Table 4: Characteristics of a High-Throughput Assay for Irinotecan Metabolites

Assay CharacteristicDescriptionRole of this compound
PlatformTypically LC-MS/MS for high sensitivity and specificity. nih.govServes as an internal standard to ensure accuracy and precision of quantification.
ThroughputAnalysis of hundreds to thousands of samples per day.Facilitates the rapid and reliable processing of large sample sets.
Sample VolumeMiniaturized to microliter or nanoliter scale.Enables accurate quantification even with very small sample volumes.
ReadoutQuantitative measurement of the concentration of Irinotecan, its metabolites, and impurities.Provides the reference point for accurate determination of analyte concentrations.

Q & A

Basic Research Questions

Q. What is the role of 2-Hydroxy Irinotecan-d10 in quantitative analytical workflows, and how does its deuterated structure enhance method accuracy?

  • Answer : this compound is a deuterated internal standard (IS) used in liquid chromatography-mass spectrometry (LC-MS) to quantify irinotecan and its metabolites. Its deuterium atoms (10 substitutions) minimize co-elution interference with the target analyte, improving signal specificity and compensating for matrix effects. For example, in pharmacokinetic studies, researchers calibrate instrument responses by spiking known concentrations of this compound into biological matrices (e.g., plasma), enabling precise quantification via stable isotope dilution .

Q. How should researchers validate a bioanalytical method for this compound in complex biological matrices?

  • Answer : Method validation must adhere to ICH M10 guidelines, including parameters such as:

  • Linearity : Assess over 80–120% of expected physiological concentrations (e.g., 0.1–100 ng/mL).
  • Precision/Accuracy : Perform intra-day (n=6) and inter-day (n=3) replicates with ≤15% CV for precision and 85–115% accuracy.
  • Stability : Test freeze-thaw cycles, short-term (24h at 4°C), and long-term (-80°C for 30 days) stability .
  • Selectivity : Confirm no interference from endogenous compounds or structurally similar metabolites (e.g., SN-38) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data involving this compound and its parent compound, Irinotecan?

  • Answer : Contradictions may arise from:

  • Deuterium Isotope Effects : Partial loss of deuterium during sample preparation or storage, altering retention times. Mitigate by storing samples at -80°C and avoiding repeated freeze-thaw cycles .
  • Enzymatic Interference : Carboxylesterase activity in plasma may hydrolyze irinotecan derivatives. Pre-treat samples with esterase inhibitors (e.g., sodium fluoride) .
  • Matrix Effects : Use matrix-matched calibration curves and post-column infusion to identify ion suppression/enhancement .

Q. What experimental design considerations are critical for studying this compound’s metabolic stability in hepatic models?

  • Answer :

  • Model Selection : Use human liver microsomes (HLMs) or hepatocytes to assess CYP3A4/UGT1A1-mediated metabolism.
  • Incubation Conditions : Maintain physiological pH (7.4), temperature (37°C), and co-factor availability (e.g., NADPH for oxidative metabolism).
  • Quantitative Workflow : Employ time-point sampling (0, 15, 30, 60 min) and normalize degradation rates to protein content. Compare with non-deuterated controls to isolate isotope effects .

Q. How can researchers adapt this compound for environmental toxicology studies, such as detecting anticancer drug residues in wastewater?

  • Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to recover polar metabolites.
  • Sensitivity Optimization : Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions (e.g., m/z 677 → 361 for this compound).
  • Validation : Include surrogate standards (e.g., gemcitabine-13C15N2) to account for recovery variability in complex matrices .

Methodological Challenges and Solutions

Q. What strategies ensure accurate chiral separation of this compound from its enantiomeric impurities?

  • Answer : Use chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IC) with mobile phases containing 0.1% formic acid in hexane/isopropanol (90:10 v/v). Monitor resolution (Rs ≥ 1.5) and validate using spiked impurity standards (e.g., R-enantiomer) .

Q. How should researchers address batch-to-batch variability in deuterated internal standards like this compound?

  • Answer :

  • QC Metrics : Require certificates of analysis (CoA) with ≥95% isotopic purity and ≤5% deuterium loss under accelerated stability testing (40°C/75% RH for 14 days).
  • In-House Verification : Perform NMR or high-resolution MS (HRMS) to confirm deuteration sites and exclude partial labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.